3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-fluorobenzylthio group at position 5, a phenethyl group at position 4, and a benzo[d]thiazol-2(3H)-one moiety linked via a methyl group at position 2. The triazole ring confers metabolic stability and hydrogen-bonding capacity, while the 2-fluorobenzylthio group introduces electron-withdrawing effects that may influence bioavailability and target binding. The phenethyl substituent likely enhances lipophilicity, and the benzothiazolone moiety is associated with diverse biological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
3-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4OS2/c26-20-11-5-4-10-19(20)17-32-24-28-27-23(29(24)15-14-18-8-2-1-3-9-18)16-30-21-12-6-7-13-22(21)33-25(30)31/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNIDGHITWEXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC=CC=C3F)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound notable for its potential biological activities. Its structural components include a benzothiazole moiety and a triazole ring, both of which are associated with various pharmacological effects. This article aims to provide an in-depth analysis of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H21FN4OS2, with a molecular weight of 476.59 g/mol. The presence of functional groups such as thioether and heterocycles contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21FN4OS2 |
| Molecular Weight | 476.59 g/mol |
| Purity | ≥95% |
Antimicrobial Properties
Compounds similar to this compound have been shown to exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated efficacy against resistant strains of bacteria and fungi. The triazole ring is particularly noted for its antifungal activity, making it a candidate for further investigation in treating infections caused by resistant pathogens .
Acetylcholinesterase Inhibition
Research indicates that compounds containing benzothiazole and triazole moieties can act as acetylcholinesterase (AChE) inhibitors. A study found that related compounds exhibited strong inhibitory activity with IC50 values in the low micromolar range (e.g., 2.7 µM), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine.
Cytotoxic Effects
In vitro studies have shown that certain analogs of benzothiazole derivatives can exert cytotoxic effects on cancer cell lines. For example, compounds similar to the target compound were evaluated against various cancer cell lines (e.g., MDA-MB-231 for breast cancer), revealing moderate to high inhibitory activities depending on the specific structural modifications .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of compounds were synthesized based on the benzothiazole scaffold and evaluated for their biological activities. The study highlighted that structural variations could significantly impact their pharmacological profiles .
- Molecular Docking Studies : Computational studies using molecular docking simulations have elucidated the binding interactions between these compounds and target enzymes like AChE. Such studies are critical for understanding how structural features influence biological activity .
- Antifungal Activity : Compounds structurally related to this compound have been tested against various fungal strains, showing promising results that warrant further exploration in medicinal chemistry .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that compounds with a triazole scaffold exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
In a study involving triazole hybrids, compounds similar to 3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against resistant strains, showcasing their potential as effective antibacterial agents .
Antifungal Properties
The compound also exhibits antifungal activity. Triazoles are known for their efficacy against fungal infections, and derivatives similar to this compound have been tested against various fungal pathogens. For instance, studies have reported that certain triazole derivatives possess MIC values comparable to established antifungal agents like fluconazole .
Case Studies and Research Findings
Several studies highlight the applications of triazole derivatives in drug development:
- Anticonvulsant Activity : Research has identified triazole compounds as potential anticonvulsants. In animal models, certain derivatives have shown promising results in reducing seizure activity. For example, a study found that triazole derivatives exhibited significant anticonvulsant effects in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins associated with various diseases. These studies suggest that modifications to the triazole ring can enhance binding efficiency and bioactivity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The 2-fluorobenzylthio group (-S-CH₂-C₆H₄-F) undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions. This reaction is critical for modifying the compound’s electronic or steric properties.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Displacement with RS⁻ | K₂CO₃, DMF, 80°C, 12 h | Replacement with alternative thiolates | |
| Alkylation | Alkyl halides (e.g., CH₃I), Et₃N, RT, 6 h | Sulfonium salt formation |
Example :
Reaction with methyl iodide in the presence of triethylamine yields a sulfonium intermediate, enhancing water solubility for biological studies.
Oxidation of the Thioether Group
The thioether moiety can be oxidized to sulfoxide or sulfone derivatives, altering pharmacokinetic properties.
| Oxidation State | Reagents/Conditions | Product Structure | Notes | Reference |
|---|---|---|---|---|
| Sulfoxide | H₂O₂ (30%), CH₃CN, 0°C, 2 h | -S(O)-CH₂-C₆H₄-F | Mild conditions | |
| Sulfone | mCPBA (2 eq.), DCM, RT, 24 h | -SO₂-CH₂-C₆H₄-F | Improved metabolic stability |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack of peroxides on the sulfur atom, forming a three-membered transition state .
Functionalization of the Triazole Ring
The 1,2,4-triazole ring participates in cycloaddition and alkylation reactions, enabling conjugation with biomolecules or polymers.
Huisgen 1,3-Dipolar Cycloaddition
The triazole’s N-atoms facilitate click chemistry with alkynes or nitriles:
| Reactant | Conditions | Product Application | Reference |
|---|---|---|---|
| Propargyl alcohol | CuI, DIPEA, DMF, 60°C, 8 h | Fluorescent probes | |
| Benzyl azide | Microwave, 100°C, 30 min | Bioconjugation scaffolds |
Example :
Reaction with propargyl alcohol under Cu(I) catalysis generates a triazole-linked fluorescent derivative for imaging studies .
N-Alkylation
The triazole’s NH group undergoes alkylation to enhance lipophilicity:
| Alkylating Agent | Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 60°C, 6 h | 78% | |
| Benzyl chloride | NaH, THF, 0°C → RT, 12 h | 85% |
Modification of the Benzothiazolone Moiety
The benzo[d]thiazol-2(3H)-one ring is resistant to hydrolysis but undergoes electrophilic substitution:
| Reaction | Reagents/Conditions | Position | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, RT, 4 h | C6 | |
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | C5 |
Note : Bromination at C6 improves binding affinity for kinase targets .
Methylene Bridge Reactions
The methylene (-CH₂-) groups linking the triazole and benzothiazolone cores are sites for radical or photochemical reactions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Halogenation | NBS, AIBN, CCl₄, reflux, 6 h | Bromination at benzylic position | |
| Oxidation | KMnO₄, H₂O, 80°C, 3 h | Ketone formation |
Example :
Benzylic bromination with N-bromosuccinimide (NBS) introduces a handle for further Suzuki-Miyaura coupling .
Hydrolysis of the Triazole-Thiolinkage
Under strongly acidic conditions, the C-S bond in the thioether can cleave:
| Conditions | Products | Application | Reference |
|---|---|---|---|
| HCl (conc.), reflux, 12 h | 2-Fluorobenzyl alcohol + triazole-thiol | Degradation studies |
Comparison with Similar Compounds
Key Observations :
Analogues with 1,3,4-Oxadiazole Cores
Table 2: Comparison with 1,3,4-Oxadiazole Derivatives
Key Observations :
- The oxadiazole derivatives show moderate activity against fungal pathogens, while the target compound’s biological profile remains uncharacterized .
- Fluorine Position : The 3-fluorophenyl substituent in 4k vs. the target’s 2-fluorobenzyl group may lead to distinct steric and electronic interactions in target binding .
Positional Isomerism in Fluorobenzyl Substituents
Table 3: Impact of Fluorine Position on Benzylthio Substituents
Key Observations :
Crystallographic and Conformational Data
- Compound 4i () : Single-crystal X-ray diffraction confirms planar geometry of the oxadiazole ring, with the 3-chlorophenyl group adopting a perpendicular orientation. This conformation may optimize hydrophobic interactions in biological targets .
- Isostructural Compounds () : Triclinic symmetry and planar conformations (except for one fluorophenyl group) suggest that substituent orientation critically influences packing and stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of 1,2,4-triazole-3-thiol derivatives with halogenated intermediates (e.g., 2-fluorobenzyl chloride). Optimal conditions involve a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 6–12 hours . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving yields (e.g., 30 minutes at 100°C) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane). Yields typically range from 60%–90%, depending on substituent steric effects and reagent purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns. For example, the 2-fluorobenzyl group shows aromatic protons as doublets (δ 7.2–7.4 ppm) and a singlet for the triazole-CH₂-benzo[d]thiazolone bridge (δ 4.5–5.0 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- FT-IR : Detect thioether (C-S stretch, ~650 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Assays :
- Antifungal : Broth microdilution (CLSI M38/M44) against Candida spp. and Aspergillus spp., with IC₅₀ determination .
- Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorometric assays for targets like 5-lipoxygenase (5-LOX) or cytochrome P450 .
- Controls : Include standard agents (e.g., fluconazole for antifungal assays) and solvent controls to rule out false positives.
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) elucidate the structure-activity relationship (SAR) of this compound?
- Approach :
- Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Focus on key residues (e.g., heme in CYP51) .
- SAR Analysis : Modify substituents (e.g., replace 2-fluorobenzyl with 4-fluorophenyl) and compare binding energies. The 2-fluorobenzyl group may enhance hydrophobic interactions, while the phenethyl group contributes to π-π stacking .
Q. How can contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
- Troubleshooting :
- Pharmacokinetics : Assess solubility (shake-flask method) and metabolic stability (e.g., liver microsome assays). Poor bioavailability may explain in vivo discrepancies .
- Formulation : Use nanoemulsions or liposomes to enhance solubility. For example, encapsulating the compound in PEGylated liposomes improved efficacy in murine models .
- Off-Target Effects : Perform kinome-wide profiling or proteomics to identify unintended targets .
Q. What strategies optimize the compound’s selectivity for fungal vs. human targets?
- Design :
- Target Analysis : Compare fungal CYP51 and human homologs (e.g., CYP3A4) to identify divergent binding pockets. The benzo[d]thiazolone moiety may exploit fungal-specific residues .
- Prodrug Approach : Introduce hydrolyzable groups (e.g., acetate esters) activated by fungal-specific enzymes .
Methodological Notes
- Crystallography : For structural confirmation, use SHELXL for refinement. Collect high-resolution data (d < 1.0 Å) and validate with R-factor convergence (< 5%) .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) and biological assay protocols in detail to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
